4,7-Benzimidazoledione

Descripción general

Descripción

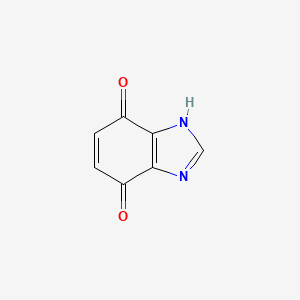

4,7-Benzimidazoledione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a fused benzene and imidazole ring structure with two ketone groups at the 4 and 7 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Benzimidazoledione typically involves the cyclocondensation of ortho-phenylenediamine with suitable carbonyl compounds. One common method includes the reaction of ortho-phenylenediamine with glyoxal under acidic conditions, followed by oxidation to yield this compound . Another approach involves the use of β-bromo-α,β-unsaturated aldehydes and 2-bromobenzaldehydes, which react with 4,7-dimethoxy-1H-benzo[d]-imidazole-2-amine under microwave irradiation in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4,7-Benzimidazoledione undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Aqueous ceric ammonium nitrate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 4,7-Benzimidazoledione involves its interaction with cellular targets under hypoxic conditions. The compound acts as a bioreductive agent, undergoing reduction in low-oxygen environments, which are characteristic of tumor cells. This reduction process generates reactive intermediates that induce DNA damage and promote apoptosis through the activation of caspase-dependent pathways . Additionally, this compound can inhibit the hypoxia-inducible factor 1 (HIF1), further contributing to its anticancer activity .

Comparación Con Compuestos Similares

Benzimidazole-4,7-quinone: Shares a similar structure but with quinone groups instead of ketone groups.

Benzo[4,5]imidazo[1,2-c]pyrimidine-6,9-dione: A fused heterocyclic compound with similar biological activities.

Benzo[4,5]imidazo[1,2-c]quinazoline-8,11-dione: Another fused heterocyclic compound with comparable properties.

Uniqueness: 4,7-Benzimidazoledione is unique due to its specific substitution pattern and the presence of ketone groups at the 4 and 7 positions. This structural feature contributes to its distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

4,7-Benzimidazoledione is a compound that has garnered significant attention in medicinal chemistry, particularly for its biological activities related to cancer treatment. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure composed of a benzimidazole core with two carbonyl groups at the 4 and 7 positions. This unique structure is responsible for its diverse biological activities, including anticancer properties.

Anticancer Properties

Research has indicated that this compound derivatives exhibit promising anticancer activity, particularly against hypoxic tumor cells. The following table summarizes the findings from various studies regarding the cytotoxic effects of these compounds on different cancer cell lines:

The primary mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in tumor cells, particularly under hypoxic conditions. The studies utilized assays such as WST-1 for cell viability, caspase-3/7 assays for apoptosis detection, and DNA damage assays to evaluate the extent of cellular damage inflicted by these compounds.

- Caspase Activation : The exposure of tumor cells to benzimidazole derivatives resulted in increased caspase-3/7 activity, indicating a shift towards apoptotic cell death.

- DNA Damage : The in situ DNA damage assay revealed significant DNA fragmentation in treated cells, confirming the cytotoxic effects of these compounds.

Case Studies

Several case studies have highlighted the clinical relevance of this compound derivatives:

- Case Study 1 : A study involving compound 2b demonstrated its effectiveness against human lung adenocarcinoma A549 cells under hypoxic conditions. The results indicated a marked reduction in cell viability coupled with significant apoptosis induction.

- Case Study 2 : Another investigation focused on compound 2a , which showed superior antiproliferative effects compared to traditional chemotherapeutics like etoposide in hypoxic environments.

Future Directions

The promising results from these studies suggest that this compound derivatives could serve as potential lead compounds for developing new anticancer therapies targeting hypoxia-inducible factors (HIFs). Further molecular studies are warranted to elucidate their precise mechanisms and optimize their therapeutic profiles.

Propiedades

IUPAC Name |

1H-benzimidazole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-4-1-2-5(11)7-6(4)8-3-9-7/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXXFOQQHBSTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C(C1=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227905 | |

| Record name | 4,7-Benzimidazoledione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7711-39-9 | |

| Record name | 1H-Benzimidazole-4,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7711-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Benzimidazoledione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007711399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Benzimidazoledione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Benzimidazoledione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-BENZIMIDAZOLEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6VU9BI62I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.